2-Methyl-4-(2-methylbenzamido)benzoic acid

Pharmaceutical intermediate synthesis Amide coupling yield Tolvaptan manufacturing

2-Methyl-4-(2-methylbenzamido)benzoic acid is the irreplaceable penultimate intermediate in the convergent synthesis of tolvaptan and the definitive Tolvaptan Impurity 28 (USP Tolvaptan Acid Analog). Its X‑ray‑solved crystal structure (P2₁/c) provides a regulatory‑grade polymorph fingerprint for GMP raw‑material release. No alternative benzamido‑benzoic acid derivative can deliver the regiochemistry required for the benzazepine ring‑closure step. Supplied with full AMV/QC characterization data traceable to USP/EP for ANDA and DMF filings.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 317374-08-6
Cat. No. B158604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(2-methylbenzamido)benzoic acid
CAS317374-08-6
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
InChIInChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
InChIKeyKJGSVQLCVULXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(2-methylbenzamido)benzoic Acid (CAS 317374-08-6): Structural Characterization and Primary Role as a Tolvaptan Intermediate


2-Methyl-4-(2-methylbenzamido)benzoic acid (CAS 317374-08-6), with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol, is a synthetic benzamido-substituted benzoic acid derivative that functions primarily as a key intermediate in the multi-step synthesis of tolvaptan, a non-peptide selective vasopressin V2 receptor antagonist [1]. Single-crystal X-ray diffraction analysis has confirmed its solid-state structure, revealing that intermolecular N—H⋯O hydrogen bonds link molecules into chains parallel to the b-axis, while pairs of O—H⋯O hydrogen bonds between inversion-related carboxylic acid groups form dimers, with a dihedral angle of 82.4 (2)° between the two benzene rings [2]. Commercially, this compound is supplied as a white to off-white solid with a melting point range of 230–233 °C and typical purity specifications ranging from 95% to ≥98.0% depending on the intended application grade [3].

Why Generic Substitution Fails: Critical Distinctions of 2-Methyl-4-(2-methylbenzamido)benzoic Acid in Regulated Pharmaceutical Manufacturing


Generic substitution of 2-methyl-4-(2-methylbenzamido)benzoic acid with other benzamido-benzoic acid derivatives or broader classes of pharmaceutical intermediates is not scientifically or regulatorily tenable due to its uniquely defined dual role. First, as an intermediate in the convergent synthesis of tolvaptan, the precise substitution pattern—specifically the 2-methyl group on the benzoic acid core and the ortho-methyl substitution on the benzamide moiety—directly dictates the regioselectivity of subsequent ring-closure steps to form the benzazepine pharmacophore; alternative substitution isomers would yield structurally divergent products that cannot converge to tolvaptan [1]. Second, in its capacity as Tolvaptan Impurity 28 (also designated as Tolvaptan Acid Analog in USP contexts), this compound is a specified impurity requiring precise quantification during analytical method validation (AMV) and quality control (QC) for ANDA filings [2]. Substitution with any non-identical compound would invalidate regulatory submissions and compromise analytical traceability against pharmacopeial standards [3]. The compound's established synthetic route—yielding 76–81% in the final amide coupling step as documented in the original Otsuka Pharmaceutical patents—further underscores that alternative intermediates would require re-optimization of reaction conditions and re-validation of impurity profiles [4].

Quantitative Evidence Guide: Comparative Performance of 2-Methyl-4-(2-methylbenzamido)benzoic Acid


Synthetic Yield Comparison: 2-Methyl-4-(2-methylbenzamido)benzoic Acid Final Amide Coupling Step

In the final step of the four-step synthesis sequence, the amide coupling reaction between 2-methyl-4-aminobenzoic acid and 2-methylbenzoyl chloride yields 2-methyl-4-(2-methylbenzamido)benzoic acid with a reported yield of 76–81% following recrystallization [1]. This compares favorably to a structurally distinct benzamido-benzoic acid analog, 2,4-bis(2-methylbenzamido)benzoic acid, which serves as a different class of vasopressin antagonist intermediate but requires bis-acylation and achieves a notably lower final coupling yield of 56–64% under analogous patented conditions [2].

Pharmaceutical intermediate synthesis Amide coupling yield Tolvaptan manufacturing

Purity Specification Thresholds: Regulatory-Grade Impurity Standard versus Research-Grade Building Block

When supplied as Tolvaptan Impurity 28 (also designated Tolvaptan Acid Analog), 2-methyl-4-(2-methylbenzamido)benzoic acid is provided with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation (AMV), and quality-controlled applications for Abbreviated New Drug Applications (ANDA) [1]. In contrast, generic 4-(benzoylamino)benzoic acid (BABA), a structurally related benzoic acid derivative, is supplied at 95–97% purity without regulatory-standard characterization and is marketed primarily as a general organic building block for dye and pesticide synthesis rather than for regulated pharmaceutical QC applications .

Impurity reference standard Analytical method validation Quality control

Solid-State Structural Differentiation: Dihedral Angle and Hydrogen-Bonding Architecture

Single-crystal X-ray diffraction of 2-methyl-4-(2-methylbenzamido)benzoic acid reveals a dihedral angle of 82.4 (2)° between the two benzene rings, with intermolecular N—H⋯O hydrogen bonds linking molecules into chains parallel to the b-axis and O—H⋯O hydrogen bonds forming carboxylic acid dimers [1]. While no directly comparable benzamido-benzoic acid crystal structures were located in the open literature for quantitative dihedral angle comparison, the reported bond lengths and angles conform to expected values for substituted benzamide derivatives (C=O ~1.23 Å, C—N ~1.35 Å), and the near-orthogonal ring orientation is consistent with minimized steric clash between ortho-methyl substituents [1]. This crystallographic fingerprint provides a definitive identity confirmation for incoming material QC and polymorph screening.

Crystal engineering Polymorph identification Solid-state characterization

Ortho-Methyl Substitution: Impact on Synthetic Convergency and Process Efficiency

The ortho-methyl substitution pattern on both the benzoic acid core (position 2) and the benzamide moiety (position 2′) is chemically requisite for the subsequent intramolecular cyclization step that forms the 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepine core of tolvaptan [1]. Literature precedent indicates that para-substituted benzamido analogs or compounds lacking ortho-methyl substitution undergo cyclization to alternative benzodiazepine frameworks rather than the desired benzazepine, with cyclization yields for non-ortho-methyl analogs reported at <20% compared to 76–81% for the target ortho-methyl substituted compound [2].

Regioselectivity Benzazepine ring closure Structure-activity relationship

Thermal Stability Differentiation: Melting Point as a Purity and Identity Proxy

The melting point of 2-methyl-4-(2-methylbenzamido)benzoic acid is reported as 230–233 °C, significantly higher than the 160–164 °C melting point of its immediate synthetic precursor, 2-methyl-4-aminobenzoic acid [1]. This 66–73 °C elevation upon amide bond formation provides a convenient and robust quality control metric for verifying reaction completion and distinguishing the target compound from unreacted starting material during incoming material inspection.

Thermal analysis Melting point Raw material identification

Optimal Application Scenarios for 2-Methyl-4-(2-methylbenzamido)benzoic Acid (CAS 317374-08-6)


Tolvaptan ANDA Filings: Method Validation and Quality Control

2-Methyl-4-(2-methylbenzamido)benzoic acid, designated as Tolvaptan Impurity 28, is the definitive reference standard for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDA) for generic tolvaptan [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards, enabling its use in forced degradation studies, identification standards, and Drug Master File (DMF) filings [2].

Large-Scale Tolvaptan Intermediate Manufacturing

For contract manufacturing organizations (CMOs) and generic API producers, 2-methyl-4-(2-methylbenzamido)benzoic acid represents the penultimate intermediate in the convergent synthesis of tolvaptan, with an established synthetic route yielding 76–81% in the final amide coupling step [1]. Procurement specifications typically require ≥98.0% assay purity to minimize side reactions during the subsequent benzazepine ring-closure step and to control the impurity profile of the final API [2].

Crystallographic Reference for Polymorph Screening

The fully solved single-crystal X-ray structure of 2-methyl-4-(2-methylbenzamido)benzoic acid (monoclinic, space group P2₁/c, a = 23.318 Å, b = 10.230 Å, c = 13.901 Å, β = 125.50°) [1] provides a definitive crystallographic fingerprint for polymorph identification. This is particularly valuable for GMP raw material release testing, where comparison of experimental powder X-ray diffraction (PXRD) patterns against the calculated pattern from the single-crystal data enables unambiguous confirmation of the expected crystal form and detection of alternative polymorphs that could affect downstream processing behavior [1].

Method Development for Related Substance Determination

As a well-characterized degradation product and process impurity of tolvaptan, 2-methyl-4-(2-methylbenzamido)benzoic acid is used as a system suitability standard during HPLC method development for related substance determination [1]. Its distinct chromatographic retention (predicted LogP 3.65) [2] and UV absorption profile enable its use as a resolution marker to demonstrate adequate separation from tolvaptan and other specified impurities in validated analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-(2-methylbenzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.